Para-Chlorophenyl Urea Substitution vs. Unsubstituted Phenyl Urea: Lipophilicity and Hydrogen-Bonding Potential
The presence of a para-chloro substituent on the phenyl ring, as in 1-(4-chloro-phenyl)-3-(tetrahydro-furan-2-ylmethyl)-urea, increases lipophilicity and alters electronic properties relative to the unsubstituted phenyl analog (which would be 1-phenyl-3-(tetrahydro-furan-2-ylmethyl)-urea). Chlorine substitution at the para position increases the computed partition coefficient (clogP) by approximately +0.7 log units compared to the unsubstituted phenyl urea [1]. This modification also attenuates the hydrogen-bond donating capacity of the adjacent urea NH due to electron-withdrawing inductive effects, a well-established phenomenon in medicinal chemistry SAR [2].
| Evidence Dimension | Lipophilicity (clogP) |
|---|---|
| Target Compound Data | Calculated: ~1.9–2.2 (estimated based on fragment contributions) |
| Comparator Or Baseline | 1-phenyl-3-(tetrahydro-furan-2-ylmethyl)-urea (unsubstituted phenyl analog): calculated ~1.2–1.5 |
| Quantified Difference | ΔclogP ≈ +0.7 log units |
| Conditions | Computational estimation based on standard fragment-based clogP calculation methods (e.g., Hansch-Leo, CLOGP) |
Why This Matters
Increased lipophilicity of the para-chlorophenyl analog translates to enhanced membrane permeability and potentially greater target engagement in cell-based assays, while altered hydrogen-bonding character may shift selectivity profiles across protein targets.
- [1] Leo A, Hansch C, Elkins D. Partition coefficients and their uses. Chem Rev. 1971;71(6):525-616. (Fragment constants for chloro substitution). View Source
- [2] Abraham MH, et al. Hydrogen bonding. 47. Characterization of the hydrogen bond properties of the chlorine atom. J Chem Soc Perkin Trans 2. 1994;(6):1115-1119. View Source
